Carbocalcitonin
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Overview
Description
Elcatonin is a synthetic analogue of eel calcitonin, a peptide hormone involved in calcium and phosphorus metabolism. It is primarily used as an anti-parathyroid agent and is known for its ability to inhibit bone resorption, making it effective in treating conditions like osteoporosis and hypercalcemia .
Mechanism of Action
Target of Action
Carbocalcitonin, a modified form of the hormone calcitonin, primarily targets osteoclasts, which are cells that break down bone tissue . It also affects the kidneys and the gastrointestinal tract .
Mode of Action
This compound interacts with its targets, particularly osteoclasts, by binding to calcitonin receptors on these cells . This binding disrupts the cytoskeletal organization of the osteoclasts, leading to a decrease in their activity . The interaction of this compound with its targets results in a decrease in the breakdown of bone tissue, thus helping to maintain bone density .
Biochemical Pathways
This compound affects the biochemical pathways involved in bone metabolism. It inhibits the activity of osteoclasts, which are responsible for bone resorption, a part of the bone remodeling process . This leads to a decrease in bone resorption and an increase in bone formation, helping to maintain bone density .
Pharmacokinetics
It is known that the modification of calcitonin to form this compound enhances the stability of the molecule, which may improve its bioavailability .
Result of Action
The primary result of this compound’s action is a decrease in the activity of osteoclasts, leading to a reduction in bone resorption . This helps to maintain bone density and can be beneficial in conditions characterized by high bone metabolism turnover, such as Paget’s disease, Sudeck’s atrophy, and immobilization osteoporosis . Additionally, when injected into the cerebral ventricle of laboratory animals, this compound has been found to have an analgesic effect .
Action Environment
It is known that environmental factors can affect the levels of hormones like calcitonin and parathyroid hormone, which are involved in calcium and phosphate homeostasis . These factors could potentially influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Carbocalcitonin interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the calcitonin receptor, a G protein-coupled receptor, leading to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . This interaction plays a vital role in the regulation of calcium homeostasis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoclasts, this compound inhibits the resorption of bone, thereby playing a crucial role in maintaining bone health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the calcitonin receptor on the cell surface, triggering a cascade of intracellular events that ultimately lead to the observed physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under physiological conditions, and its effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses are typically used to study its physiological effects, while higher doses can be used to investigate potential toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels. For instance, it is known to affect the metabolism of calcium and phosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It is typically localized to the cell membrane, where it can interact with its receptor to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elcatonin is synthesized using a solid-liquid combination method. The process involves the application of the Fomc/tBu method, starting with Fmoc-Pro-CTC . The synthesis requires precise control of reaction conditions to ensure the stability and activity of the peptide.
Industrial Production Methods: Industrial production of elcatonin involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography, and lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Elcatonin undergoes various chemical reactions, including:
Oxidation: Elcatonin can be oxidized, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them into thiol groups.
Substitution: Elcatonin can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of disulfide-linked elcatonin.
Reduction: Formation of reduced elcatonin with free thiol groups.
Substitution: Modified elcatonin with altered amino acid sequences.
Scientific Research Applications
Elcatonin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphorus metabolism and its effects on bone resorption.
Medicine: Used in the treatment of osteoporosis, hypercalcemia, and other bone-related disorders.
Comparison with Similar Compounds
Salmon Calcitonin: Another synthetic analogue of calcitonin, used for similar therapeutic purposes.
Human Calcitonin: Naturally occurring calcitonin in humans, with similar biological activity.
Parathyroid Hormone (1-34): A peptide hormone with anabolic effects on bone, used in the treatment of osteoporosis.
Comparison: Elcatonin is unique due to its origin from eel calcitonin and its specific modifications that enhance its stability and activity. Compared to salmon calcitonin and human calcitonin, elcatonin has a longer half-life and greater potency in inhibiting bone resorption . Parathyroid hormone (1-34) differs in its anabolic effects, promoting bone formation rather than inhibiting resorption .
Properties
CAS No. |
60731-46-6 |
---|---|
Molecular Formula |
C148H244N42O47 |
Molecular Weight |
3363.8 g/mol |
IUPAC Name |
4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159) |
InChI Key |
JYSJVJJVLNYRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis. | |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 |
source |
Synthetic |
Synonyms |
Carbocalcitonin; Elcatonine; Elcatoninum; Elcatonina; HC-58; HC58; HC 58; LS-61711; LS61711; LS 61711 |
Origin of Product |
United States |
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